N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-12-6-7-14(10-13(12)2)20-16-15-11-19-23(3)17(15)22-18(21-16)24-8-4-5-9-24/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBRGAADABYNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl and pyrrolidin-1-yl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits promising anticancer properties. Preliminary studies have shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity Assay
A study evaluated the compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results indicate significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which may arise from its ability to inhibit pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases.
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against bacterial strains, indicating potential applications in antimicrobial therapy.
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic routes that allow for the construction of this complex molecule from readily available starting materials.
Structural Features
The unique structure includes a pyrazolo-pyrimidine core fused with a phenyl group and substituted with a pyrrolidine moiety, contributing to its biological activity and chemical reactivity.
Comparative Analysis with Related Compounds
To understand the distinctiveness of this compound, it is useful to compare it with other compounds in the pyrazolo[3,4-d]pyrimidine class:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one | Dihydropyrimidine | Similar core but different saturation state |
| 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine | Pyrimido derivative | Different substitution pattern affecting biological activity |
These compounds share structural similarities but differ in their substituents and saturation levels, leading to significant differences in their chemical reactivity and biological profiles.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Key Positions
The table below compares the target compound with structurally related derivatives:
*Calculated based on molecular formulas.
Key Observations
6-Substituent Impact: Chloro (): Enhances electrophilicity but reduces solubility. Likely requires metabolic activation for efficacy. Pyrrolidin-1-yl (Target): Cyclic amine improves solubility and may enhance blood-brain barrier penetration compared to morpholine ().
4-Substituent Diversity :
- 3,4-Dimethylphenyl (Target) : Balances lipophilicity for membrane permeability while avoiding excessive bulk.
- Benzyl () : Smaller aromatic group may reduce target affinity but improve synthetic accessibility .
Biological Activity Trends :
- Anticancer Activity : Compounds with bulky 4-substituents (e.g., 3,4-dimethylphenyl) show kinase inhibition ().
- Antibacterial Activity : Methylthio and sulfonyl groups () correlate with Gram-positive bacterial targeting .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | 6-Chloro Analog | 6-Morpholin-4-yl | S29 |
|---|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~3.8 | ~2.9 | ~4.1 |
| Solubility (µg/mL) | Moderate | Low | High | Low |
| CNS Penetration | Likely | Unlikely | Moderate | Unlikely |
- Pyrrolidine vs. Morpholine : Pyrrolidine’s lower polarity (logP ~3.2 vs. morpholine’s ~2.9) favors membrane permeability, critical for CNS-targeted agents.
- Chloro Substituents : Higher logP (e.g., 3.8 for 6-chloro analog) correlates with reduced aqueous solubility, limiting bioavailability .
Biological Activity
N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. Its molecular formula is and it has a molecular weight of 322.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Pharmacological Properties
- Antitumor Activity : Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor effects. They have been found effective against various cancer types by targeting pathways associated with tumor growth and survival .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting pathways that lead to inflammation. This makes it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential agent for addressing bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazolo[3,4-d]pyrimidine core can significantly impact biological activity. For instance, variations in substituents on the phenyl ring or changes in the pyrrolidine moiety can enhance or diminish the compound's efficacy against specific targets .
Case Study: Antitumor Efficacy
A study evaluating a series of pyrazolo derivatives, including this compound, revealed potent inhibitory effects on BRAF(V600E) mutations associated with melanoma. The compound demonstrated IC50 values in the low micromolar range, indicating strong efficacy against this mutation compared to standard therapies .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what challenges exist in its regioselective functionalization?
- Methodology : The compound belongs to the 1H-pyrazolo[3,4-d]pyrimidine class, where regioselective substitution at the 4- and 6-positions is critical. A common approach involves nucleophilic substitution of a 4-chloro precursor (e.g., 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) with amines like pyrrolidine. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid side products . Characterization via - and -NMR, HRMS, and X-ray crystallography is essential to confirm regiochemistry .
- Challenges : Competing reactions at the 4- vs. 6-positions require careful control of steric and electronic effects. For example, methylamine selectively substitutes at the 4-position due to steric hindrance at the 6-position .
Q. How are structural ambiguities resolved in pyrazolo[3,4-d]pyrimidine derivatives using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Distinct chemical shifts for C-3a (~125–130 ppm) and C-7a (~150–155 ppm) in -NMR differentiate substitution patterns. Aromatic protons in the 1H-NMR spectrum (δ 7.5–8.5 ppm) confirm phenyl group integration .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, such as distinguishing between 4- and 6-substituted isomers. For example, bond angles and torsion angles between the pyrimidine ring and substituents provide definitive evidence .
Q. What analytical techniques are used to assess purity and stability of this compound under varying storage conditions?
- Methodology :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is standard for purity assessment (>95% purity is typical for research-grade compounds) .
- Stability studies : Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) monitor hydrolysis or oxidation. LC-MS identifies degradation products, such as dealkylated or oxidized derivatives .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Optimize transition-state geometries for substitutions at the 4- and 6-positions. For example, activation energies for pyrrolidine attacking the 4-chloro group vs. 6-chloromethyl group can explain regioselectivity .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) by modeling interactions between the pyrolidine moiety and hydrophobic pockets .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., kinase inhibition vs. off-target effects)?
- Methodology :
- Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to compare IC values against 100+ kinases. Off-target effects (e.g., GSK-3β inhibition) may arise from conserved ATP-binding pockets .
- Metabolite screening : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that contribute to observed discrepancies .
Q. How do substituents on the 3,4-dimethylphenyl group influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP measurements : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity. The dimethylphenyl group increases LogP by ~1.5 units compared to unsubstituted phenyl, impacting membrane permeability .
- CYP450 inhibition assays : Test inhibition of CYP3A4/2D6 isoforms using human liver microsomes. Bulky substituents like pyrrolidine reduce metabolic clearance by sterically shielding oxidation sites .
Q. What are the limitations of current synthetic methods for scaling up production of this compound for preclinical studies?
- Methodology :
- Process chemistry optimization : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., ethanol/water mixtures) in nucleophilic substitutions.
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic reactions, reducing byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
